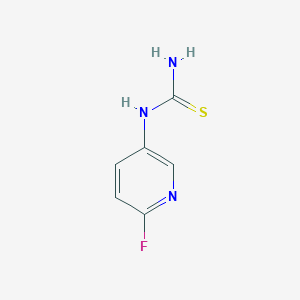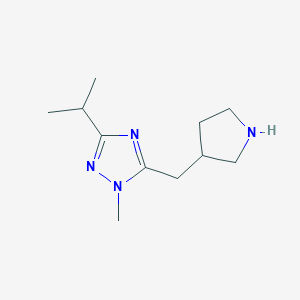
3-Isopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole: is a chemical compound with an intriguing structure. Let’s break it down:
3-Isopropyl: This group consists of three carbon atoms, with two of them attached to a branched isopropyl (CH₃-CH(CH₃)₂) moiety.
1-Methyl: Refers to a methyl group (CH₃) attached to one of the nitrogen atoms in the triazole ring.
5-(pyrrolidin-3-ylmethyl): The triazole ring contains a pyrrolidinylmethyl group (a pyrrolidine ring with a methyl group attached).
準備方法
The synthesis of this compound involves several steps, starting from readily available precursors. While I don’t have specific details on industrial production methods, here’s a general outline:
-
Synthesis of the Triazole Ring
- Cyclization of an appropriate precursor (e.g., 3-isopropyl-1-methyl-1H-1,2,4-triazole-5-carbaldehyde) with a pyrrolidine derivative under suitable conditions.
- Reaction conditions typically involve heating in a solvent (such as ethanol or acetonitrile) with a base (e.g., sodium hydroxide).
-
Functionalization
- Introduction of the isopropyl group at the 3-position and the methyl group at the 1-position.
- Reagents like alkyl halides (e.g., isopropyl bromide) are used.
化学反応の分析
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents:
科学的研究の応用
Medicinal Chemistry: Investigated for potential anticancer properties due to its cytotoxic activity against human breast cancer cells (MCF-7).
Biological Studies: May interact with specific molecular targets involved in cell proliferation or apoptosis pathways.
作用機序
Hypothetical Mechanism: Inhibition of key enzymes or receptors involved in cancer cell growth.
Further Research Needed: Detailed studies required to elucidate the precise molecular pathways affected.
類似化合物との比較
Unique Features: Highlight its distinct structure compared to other triazoles.
Similar Compounds: Explore related compounds like other triazoles or pyrrolidine derivatives.
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
特性
分子式 |
C11H20N4 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
1-methyl-3-propan-2-yl-5-(pyrrolidin-3-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H20N4/c1-8(2)11-13-10(15(3)14-11)6-9-4-5-12-7-9/h8-9,12H,4-7H2,1-3H3 |
InChIキー |
MNJPALJKDPXUQO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN(C(=N1)CC2CCNC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)


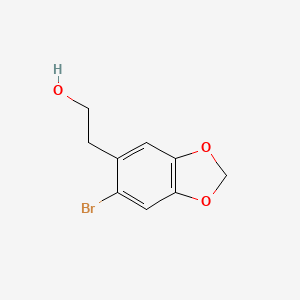
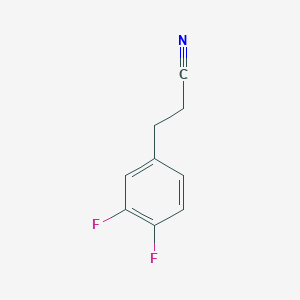
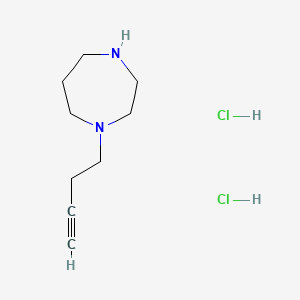
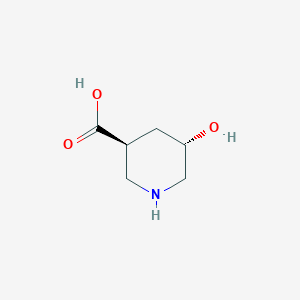

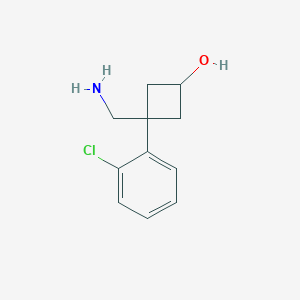

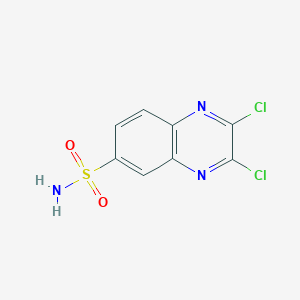
![rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13522118.png)
